7,7-Difluoro-5-azaspiro[2.5]octane
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Overview
Description
7,7-Difluoro-5-azaspiro[25]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-5-azaspiro[2.5]octane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7,7-Difluoro-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-azaspiro[2.5]octane: Similar in structure but with different fluorine atom positions.
7,7-Difluoro-5-azaspiro[3.4]octane: Another spirocyclic compound with a different ring size.
Uniqueness
7,7-Difluoro-5-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H11F2N |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
7,7-difluoro-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6(1-2-6)4-10-5-7/h10H,1-5H2 |
InChI Key |
FVHVGAUHBWGXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CNC2)(F)F |
Origin of Product |
United States |
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